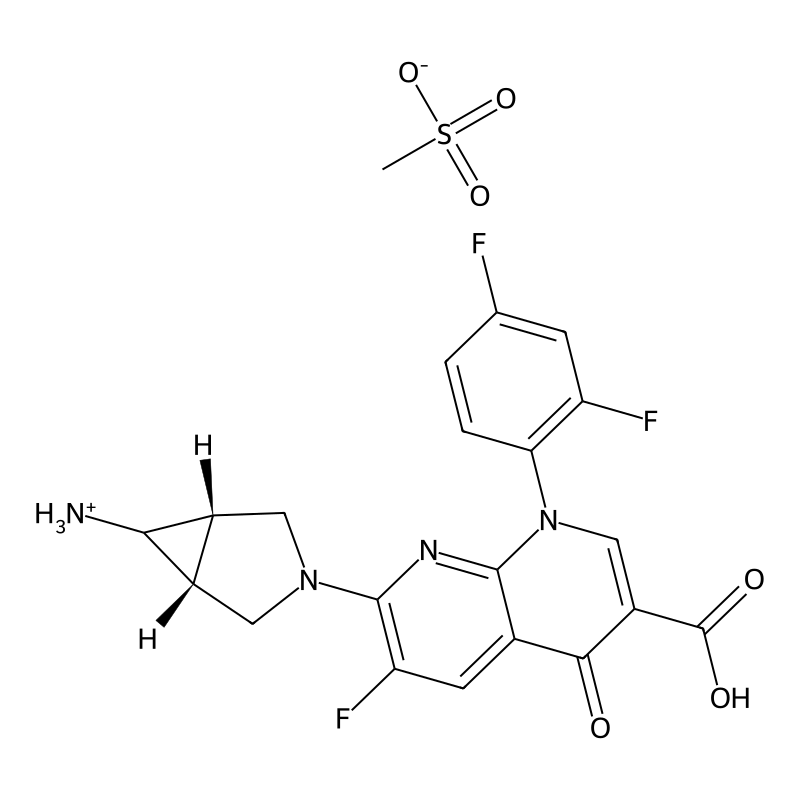

Trovafloxacin mesylate

Content Navigation

Substituting trovafloxacin mesylate with common fluoroquinolones in anaerobic or mixed-infection models produces misleading data. This compound overcomes that gap with differentiated potency and safety profiles for reproducible research.

- 16-fold greater potency against anaerobes (e.g., Bacteroides fragilis) vs ciprofloxacin

- Retains activity against ciprofloxacin/levofloxacin-resistant S. aureus for resistance mechanism studies

- Significantly lower phototoxic potential than lomefloxacin and ciprofloxacin, ideal for photosensitivity assays

- Defined pH-dependent solubility supports formulation development for low-solubility compounds

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Trovafloxacin mesylate is a synthetic, broad-spectrum fluoronaphthyridone antibiotic agent. As a member of the fluoroquinolone class, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, which leads to rapid bactericidal action. Distinct within its class, trovafloxacin was developed to provide improved potency against Gram-positive and anaerobic bacteria while maintaining the strong Gram-negative activity characteristic of compounds like ciprofloxacin. The mesylate salt form offers defined physicochemical properties, including aqueous solubility, for research and formulation. Its pharmacokinetic profile is suitable for once-daily administration, a potential advantage in experimental design.

Research Fit

References

- [1] Bright, D. R., & Gelfand, M. S. (1997). Levofloxacin and trovafloxacin: the next generation of fluoroquinolones?. The Annals of Pharmacotherapy, 31(11), 1374-1376.

- [2] Biedenbach, D. J., & Jones, R. N. (1998). Trovafloxacin compared with levofloxacin, ofloxacin, ciprofloxacin, azithromycin and clarithromycin against unusual aerobic and anaerobic human and animal bite-wound pathogens. Journal of Antimicrobial Chemotherapy, 41(3), 391-396.

- [3] Mandell, L. A., & Tillotson, G. S. (1997). A study of the phototoxic potential of trovafloxacin in BALB/c mice. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 67-73.

- [4] Dalvie, D. K., O'Donnell, J. P., & Kalgutkar, A. S. (2009). Trovafloxacin and its analogues: a review of the chemistry, metabolism, and toxicology. Expert opinion on drug metabolism & toxicology, 5(1), 59-75.

- [5] RxList. (2023). Trovan (Trovafloxacin Mesylate Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from https://www.rxlist.com/trovan-drug.htm

- [8] Brighty, K. E., & Gootz, T. D. (1997). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 1-14.

- [9] Fournet, M. P., et al. (1996). Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(12), 2724-2729.

Substituting Trovafloxacin mesylate with other fluoroquinolones like ciprofloxacin or levofloxacin in a research or development setting can lead to inaccurate or misleading results. Trovafloxacin exhibits a significantly different and more potent activity profile, particularly against anaerobic and Gram-positive bacteria. For example, it is 16-fold more active than ciprofloxacin against a range of Gram-positive cocci. Furthermore, its physicochemical properties, such as its pKa values (5.87 and 8.09), differ from those of ciprofloxacin (6.18 and 8.66), which can affect solubility, formulation compatibility, and behavior in specific assay conditions. It also demonstrates a markedly lower potential for phototoxicity compared to agents like lomefloxacin and ciprofloxacin, a critical handling and experimental variable in photosensitivity studies. Therefore, direct substitution compromises experimental reproducibility and may invalidate conclusions drawn in studies targeting these specific bacterial classes or involving photosensitive systems.

Substitution Risk

References

- [1] Aldridge, K. E., Ashcraft, D. S., & Bowman, K. A. (1996). Comparative in vitro activities of trovafloxacin (CP 99,219) and other antimicrobials against clinically significant anaerobes. Antimicrobial agents and chemotherapy, 40(2), 496-498.

- [2] Ferguson, J., & Johnson, B. E. (2000). A comparison of the photosensitizing potential of trovafloxacin with that of other quinolones in healthy subjects. Journal of antimicrobial chemotherapy, 45(4), 519-523.

- [3] Mandell, L. A., & Tillotson, G. S. (1997). A study of the phototoxic potential of trovafloxacin in BALB/c mice. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 67-73.

- [4] Brighty, K. E., & Gootz, T. D. (1997). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 1-14.

- [5] Andrews, J. M., et al. (1995). The in-vitro activity of trovafloxacin and nine other antimicrobials against 413 anaerobic bacteria. Journal of Antimicrobial Chemotherapy, 35(6), 869-876.

- [6] Verbist, L., & Verhaegen, J. (1996). In vitro activity of trovafloxacin versus ciprofloxacin against clinical isolates. European journal of clinical microbiology & infectious diseases, 15(8), 683-685.

Superior Anaerobic Potency vs. Ciprofloxacin

In a study of 590 clinically significant anaerobic isolates, trovafloxacin demonstrated significantly greater in vitro activity than ciprofloxacin. The MIC90 (Minimum Inhibitory Concentration for 90% of isolates) for trovafloxacin was 1 µg/mL, whereas the MIC90 for ciprofloxacin was 16 µg/mL. This indicates a 16-fold greater potency for trovafloxacin against a broad panel of anaerobes. Specifically against the Bacteroides fragilis group, 97% of isolates were inhibited by trovafloxacin at a concentration of ≤2 µg/mL.

| Evidence Dimension | In Vitro Antibacterial Potency (MIC90) |

| Target Compound Data | 1 µg/mL |

| Comparator Or Baseline | Ciprofloxacin: 16 µg/mL |

| Quantified Difference | 16-fold more active |

| Conditions | Agar dilution susceptibility testing against 590 clinical anaerobic isolates. |

For research focused on anaerobic pathogens or mixed aerobic/anaerobic models, selecting trovafloxacin over ciprofloxacin provides a significant and quantifiable increase in relevant biological activity.

16×, 8×, 4× lower vs ciprofloxacin / levofloxacin

Activity vs. Ciprofloxacin-Resistant S. aureus

Trovafloxacin maintains significantly better activity against S. aureus strains that have developed resistance to other quinolones. In a panel of 29 clinical S. aureus isolates with known resistance-conferring mutations, the MIC90 of trovafloxacin was 4 µg/mL. In the same panel, the MIC90 for ciprofloxacin was 32-fold higher at 128 µg/mL, and for levofloxacin it was 8-fold higher at 32 µg/mL. This retained potency is attributed to its greater intrinsic activity against the topoisomerase IV enzyme, a key target in Gram-positive bacteria.

| Evidence Dimension | In Vitro Potency (MIC90) against Resistant S. aureus |

| Target Compound Data | 4 µg/mL |

| Comparator Or Baseline | Ciprofloxacin: 128 µg/mL; Levofloxacin: 32 µg/mL |

| Quantified Difference | 32-fold more active than Ciprofloxacin; 8-fold more active than Levofloxacin |

| Conditions | Susceptibility testing against 29 S. aureus clinical isolates with defined gyrA and/or grlA resistance mutations. |

This makes trovafloxacin a critical tool for studying mechanisms of quinolone resistance and for experiments requiring potent activity against resistant Gram-positive strains where other quinolones would be ineffective.

8×–64× lower vs sparfloxacin, levofloxacin, ciprofloxacin

Reduced Phototoxicity Profile

Trovafloxacin exhibits a substantially lower risk of inducing photosensitivity compared to other widely used fluoroquinolones. In a study with healthy human subjects, the mean reduction in the Minimal Erythema Dose (MED) at 335 ± 30 nm after 5 days of treatment was 19% for trovafloxacin, which was not significantly different from placebo. In contrast, ciprofloxacin and lomefloxacin caused significant MED reductions of 54% and 64%, respectively. An in vivo mouse model corroborated these findings, showing only a mild response at high doses of trovafloxacin (90 mg/kg), whereas lomefloxacin (71 mg/kg) produced a strong and persistent phototoxic reaction.

| Evidence Dimension | Photosensitizing Potential (Mean % Decrease in Delayed-Reaction MED at 335 nm) |

| Target Compound Data | 19% (not significantly different from placebo) |

| Comparator Or Baseline | Ciprofloxacin: 54%; Lomefloxacin: 64% |

| Quantified Difference | Significantly less photosensitizing potential than ciprofloxacin (P < 0.0012) and lomefloxacin (P < 0.0001) |

| Conditions | Assessment of Minimal Erythema Dose (MED) in healthy human subjects after 5 days of oral administration, exposed to UVA light. |

For in vivo studies or cell culture experiments sensitive to light-induced artifacts, the lower phototoxic potential of trovafloxacin reduces experimental variability and improves safety and handling compared to more photosensitive quinolones.

Solubility Profile at Physiological pH

Trovafloxacin mesylate exhibits a characteristic U-shaped pH-solubility profile, with a minimum solubility of approximately 15 mg/L around physiological pH 7. The aqueous solubility of the mesylate salt as supplied is 23 g/L, yielding an acidic solution (pH 3.5). This contrasts with its prodrug, alatrofloxacin, which was developed specifically for intravenous use due to its much higher aqueous solubility (equivalent to 22 g/L of trovafloxacin at physiological pH). Understanding this pH-dependent solubility is crucial for preparing stock solutions and designing formulations for in vitro and in vivo experiments to avoid precipitation and ensure accurate dosing.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~15 mg/L at pH 7; 23 g/L in water (as supplied salt) |

| Comparator Or Baseline | Alatrofloxacin (prodrug): Equivalent to 22 g/L at physiological pH |

| Quantified Difference | Significantly lower solubility at neutral pH compared to its prodrug form. |

| Conditions | Aqueous solution at varying pH. |

This data informs procurement decisions based on formulation requirements; the mesylate salt is suitable for oral gavage or solubilization in DMSO, while applications requiring high aqueous solubility at neutral pH might necessitate different strategies or compound forms.

Selective over connexin 43 and PANX2

Polymicrobial Anaerobic Infection Models

Given its 16-fold greater potency against anaerobic bacteria compared to ciprofloxacin, trovafloxacin mesylate is the appropriate choice for studies modeling intra-abdominal, bite-wound, or other mixed infections where anaerobes like Bacteroides fragilis are key pathogens. Its efficacy in these models is less likely to be compromised by the presence of resistant anaerobes.

Quinolone Resistance Mechanisms in Gram-Positive Bacteria

Trovafloxacin's ability to retain potent activity against S. aureus strains that are highly resistant to ciprofloxacin and levofloxacin makes it an essential positive control and research tool. It can be used to select for higher-level resistance mutations and to probe the specific role of topoisomerase IV in quinolone activity and resistance.

Comparative Toxicology of Fluoroquinolones

As a fluoroquinolone with a well-documented but significantly lower phototoxic potential than comparators like lomefloxacin and ciprofloxacin, trovafloxacin serves as a valuable benchmark or negative control in dermatological and toxicological research aimed at understanding and mitigating drug-induced photosensitivity.

Formulation Development for Low-Solubility Drugs

The well-characterized pH-dependent solubility of trovafloxacin mesylate makes it a useful model compound for developing and testing formulation strategies (e.g., pH modification, use of co-solvents) designed to improve the dissolution and bioavailability of compounds with low solubility at physiological pH.

Application Fit Matrix

References

- [1] Aldridge, K. E., Ashcraft, D., & Bowman, K. A. (1996). Comparative in vitro activities of trovafloxacin (CP 99,219) and other antimicrobials against clinically significant anaerobes. Antimicrobial agents and chemotherapy, 40(2), 496–498.

- [2] Biedenbach, D. J., & Jones, R. N. (1998). Trovafloxacin compared with levofloxacin, ofloxacin, ciprofloxacin, azithromycin and clarithromycin against unusual aerobic and anaerobic human and animal bite-wound pathogens. Journal of Antimicrobial Chemotherapy, 41(3), 391-396.

- [3] Fournet, M. P., et al. (1996). Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(12), 2724-2729.

- [4] Ferguson, J., & Johnson, B. E. (2000). A comparison of the photosensitizing potential of trovafloxacin with that of other quinolones in healthy subjects. Journal of antimicrobial chemotherapy, 45(4), 519-523.

- [5] Mandell, L. A., & Tillotson, G. S. (1997). A study of the phototoxic potential of trovafloxacin in BALB/c mice. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 67-73.

- [6] Brighty, K. E., & Gootz, T. D. (1997). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 1-14.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

Pictograms

Corrosive;Health Hazard

Other CAS

Use Classification

Explore Compound Types